molecular formula C18H14ClN5 B2663979 N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101716-06-7

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2663979
CAS No.: 101716-06-7
M. Wt: 335.8
InChI Key: MYQLEZIRJKUQME-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group and a 4-chlorophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with benzylamine and 4-chlorobenzylamine. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amine groups react with the chloro-substituted pyrazolopyrimidine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in microbial growth and proliferation. For example, it may inhibit enzymes essential for the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, it may interfere with DNA replication and transcription processes, further inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique substitution pattern, which imparts distinct biological activities. The presence of both benzyl and 4-chlorophenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQLEZIRJKUQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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